molecular formula C16H25N3O2 B2427407 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide CAS No. 954041-90-8

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide

Cat. No.: B2427407
CAS No.: 954041-90-8
M. Wt: 291.395
InChI Key: UGNKBFPGNPOKGD-UHFFFAOYSA-N
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Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an oxalamide moiety. This intricate structure allows it to interact with biological systems and chemical environments in unique ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide typically involves multiple steps. One common method starts with the reaction of dimethylaminopropylamine with an appropriate acyl chloride to form an intermediate. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and drug interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxalamide moiety may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide
  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.

Properties

IUPAC Name

N'-[3-[4-(dimethylamino)phenyl]propyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-4-11-17-15(20)16(21)18-12-5-6-13-7-9-14(10-8-13)19(2)3/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNKBFPGNPOKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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